2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide
Description
This compound features a pyrazolo[4,3-c]pyridine core substituted with a 2-methoxyethyl group at position 5, a phenyl group at position 2, and a piperazine ring linked to an N-isopropyl acetamide moiety via a carbonyl group. Its molecular formula is C₂₆H₃₂N₆O₄, with a calculated molecular weight of 492.58 g/mol. Its synthesis likely involves coupling a pyrazolo-pyridine carboxylic acid derivative with a piperazine-acetamide intermediate under conditions similar to those described in .
Properties
IUPAC Name |
2-[4-[5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O4/c1-18(2)26-22(32)17-28-9-11-30(12-10-28)24(33)20-15-29(13-14-35-3)16-21-23(20)27-31(25(21)34)19-7-5-4-6-8-19/h4-8,15-16,18H,9-14,17H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENDKQDQEVWYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by functionalization to introduce the piperazine and acetamide groups.
Formation of Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[4,3-c]pyridine core.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and acetamide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which in turn affects various cellular pathways.
Comparison with Similar Compounds
2-(4-(5-Isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide (CAS 1105231-99-9)
- Molecular Formula : C₂₃H₂₈N₆O₃
- Molecular Weight : 436.5 g/mol
- Structural Differences :
- 5-Substituent : Isopropyl group (vs. 2-methoxyethyl in the target compound).
- Acetamide Group : N-methyl (vs. N-isopropyl).
- Implications: The isopropyl group may reduce solubility compared to the 2-methoxyethyl substituent, which introduces ether oxygen for enhanced hydrophilicity .
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (Compound 8d)
- Molecular Formula: Not explicitly stated (inferred: ~C₂₇H₂₇N₅O₄).
- Structural Differences :
- Core Structure : Pyridine instead of pyrazolo-pyridine.
- Substituents : 3-Methoxybenzoyl-piperazine and acetamide linked to pyridine.
- Implications :
Comparative Physicochemical and Pharmacological Properties
| Property | Target Compound | CAS 1105231-99-9 | Compound 8d |
|---|---|---|---|
| Molecular Weight | 492.58 g/mol | 436.5 g/mol | ~450-470 g/mol (estimated) |
| Key Substituents | 2-Methoxyethyl, N-isopropyl | Isopropyl, N-methyl | 3-Methoxybenzoyl, pyridine |
| Solubility (Predicted) | Moderate (ether oxygen) | Low (hydrophobic isopropyl) | Moderate (polar benzoyl) |
| Bioactivity (Inferred) | Kinase inhibition (pyrazole) | Similar core, likely kinase | Unreported, possible receptor |
Sources :
Structure-Activity Relationship (SAR) Insights
- Pyrazolo-Pyridine Core : Essential for binding to ATP pockets in kinases. Substitution at position 5 (e.g., 2-methoxyethyl vs. isopropyl) modulates solubility and steric interactions .
- The carbonyl group facilitates hydrogen bonding with residues in binding sites .
- Acetamide Tail : N-Isopropyl introduces steric bulk, which may improve selectivity by preventing off-target binding compared to N-methyl analogues .
Characterization :
- 1H NMR : Peaks for methoxyethyl (δ 3.3–3.5 ppm), phenyl (δ 7.2–7.6 ppm), and isopropyl (δ 1.2–1.4 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 492.58 .
Biological Activity
The compound 2-{4-[5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.
Chemical Structure
The compound features a unique structure characterized by:
- A pyrazolo[4,3-c]pyridine core
- A piperazine moiety
- An acylamide functional group
The molecular formula is , and its IUPAC name reflects the intricate arrangement of its functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this molecule. For instance:
- A related pyrazolo compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values of 6.2 µM and 43.4 µM respectively .
- The mechanism involved the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research indicates that similar compounds may possess neuroprotective properties:
- They have been shown to inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar structures:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 2-{4-[5-(2-hydroxyethyl)-3-oxo... | Similar core with hydroxyethyl | Cytotoxic against MCF-7 | 43.4 µM |
| 2-{4-[5-(2-ethoxyethyl)-3-oxo... | Similar core with ethoxyethyl | Moderate cytotoxicity | Not specified |
The presence of different substituents significantly influences the biological activity and potency against cancer cells.
Case Studies
- Study on Related Pyrazolo Compounds : A series of pyrazolo derivatives were synthesized and tested for their anticancer activity. The derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, demonstrating the importance of structural modifications on biological outcomes .
- Neuroprotective Studies : Compounds similar to this one were evaluated for their ability to inhibit AChE activity in vitro. Results indicated that certain modifications could enhance neuroprotective effects, making them promising candidates for further development in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodology : The synthesis involves multi-step reactions, including amide bond formation and coupling of the pyrazolo-pyridine core with a piperazine-acetamide moiety. Key steps:
- Use coupling agents like HATU or EDCl/HOBt for amide bond formation .
- Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (40–60°C) to reduce side reactions .
- Employ inert atmospheres (N₂/Ar) to protect reactive intermediates .
Q. How can structural integrity be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to verify proton environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, phenyl protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., observed m/z 450.543 for [M+H]⁺) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for the pyrazolo-pyridine core .
Q. What preliminary biological assays are suitable for this compound?
- Screening Workflow :
- Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Case Study : If antimicrobial results conflict across studies:
- Variable Control : Standardize assay conditions (e.g., pH, inoculum size) and use reference strains .
- SAR Analysis : Compare substituent effects (e.g., 2-methoxyethyl vs. ethyl groups) on activity .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may alter efficacy .
Q. What computational methods predict target binding modes?
- In Silico Workflow :
- Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-acetamide moiety in aqueous environments .
- Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA for lead optimization .
Q. How can metabolic stability be improved for in vivo studies?
- Strategies :
- Prodrug Design : Modify the acetamide group (e.g., isopropyl to cyclopropyl) to reduce CYP450-mediated oxidation .
- Formulation : Use liposomal encapsulation to enhance bioavailability and reduce hepatic first-pass metabolism .
- Metabolite ID : Perform microsomal assays (human/rat liver microsomes) with LC-HRMS to identify unstable sites .
Comparative Data
Key Challenges & Recommendations
- Synthesis Scalability : Pilot-scale reactions (>10 g) require careful solvent recovery and column chromatography optimization .
- Target Selectivity : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to mitigate off-target effects .
- Data Reproducibility : Adopt FAIR data principles by sharing raw NMR/MS files in public repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
